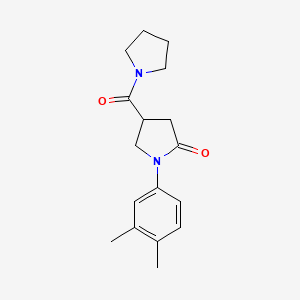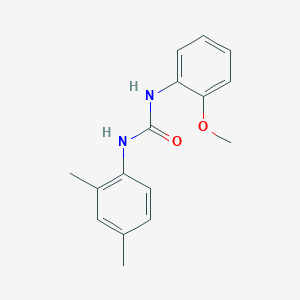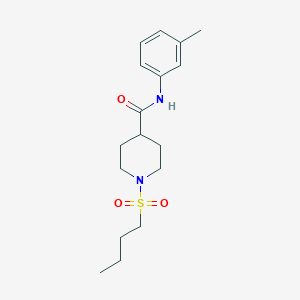
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one, also known as DMPP, is a chemical compound that belongs to the family of pyrrolidinones. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one acts as an agonist of nicotinic acetylcholine receptors (nAChRs), which are ionotropic receptors found in the central and peripheral nervous systems. This compound binds to the receptor, causing it to open and allowing the influx of ions into the cell. This results in the activation of downstream signaling pathways and the subsequent physiological effects observed.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine, which are involved in various physiological processes. This compound has also been found to have vasodilatory effects, which can be beneficial in the treatment of cardiovascular disease. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for future research in these areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its concentration and purity. This compound also has a well-characterized mechanism of action, which makes it easier to interpret experimental results. However, this compound also has limitations, such as its potential toxicity and the need for specialized equipment to study its effects on ion channels.
Direcciones Futuras
There are several future directions for research related to 1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one. One area of interest is the development of novel nAChR agonists with improved specificity and potency. Another area of interest is the investigation of this compound's potential therapeutic applications, such as in the treatment of neurodegenerative diseases or cancer. Additionally, future research could focus on the development of new methods for synthesizing this compound and related compounds, as well as the optimization of experimental protocols for studying its effects.
Métodos De Síntesis
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylbenzaldehyde with ethyl acetoacetate, followed by the addition of pyrrolidine and subsequent cyclization. The resulting compound is then purified through a series of chromatography steps to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-ylcarbonyl)pyrrolidin-2-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. This compound has been used in studies related to neuroscience, cardiovascular disease, and cancer research, among others.
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(pyrrolidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-5-6-15(9-13(12)2)19-11-14(10-16(19)20)17(21)18-7-3-4-8-18/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSMYZXQJZOGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-6-(3-methylphenyl)nicotinonitrile](/img/structure/B5411545.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(3-ethylphenyl)urea](/img/structure/B5411573.png)
![4-(1H-imidazol-1-ylmethyl)-1-(2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-4-piperidinol dihydrochloride](/img/structure/B5411578.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-isopropoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411585.png)

![7-[(2R)-2-amino-3-(ethylthio)propanoyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5411599.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411607.png)
![2-chloro-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5411612.png)
![2-{1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]pyrrolidin-2-yl}pyridine](/img/structure/B5411629.png)
![7-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5411637.png)
![4-({2-(3-bromophenyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5411644.png)